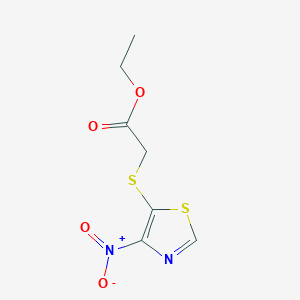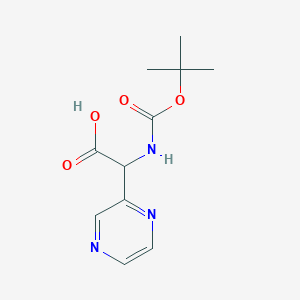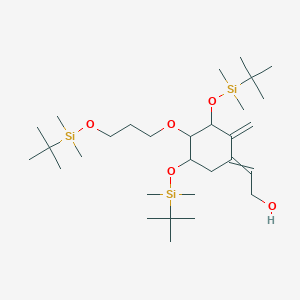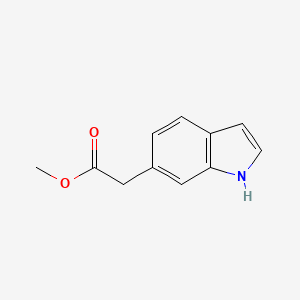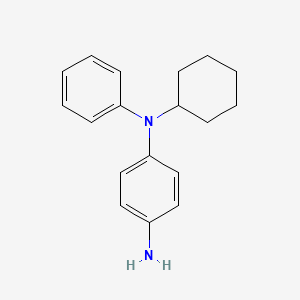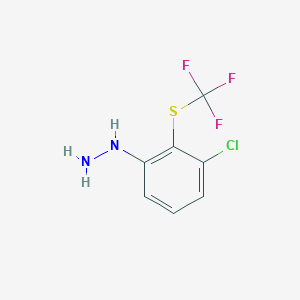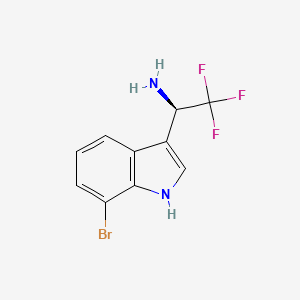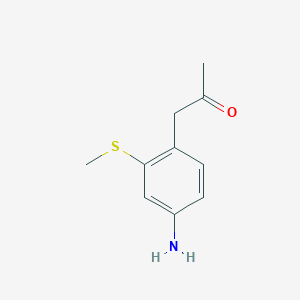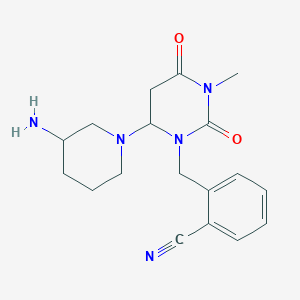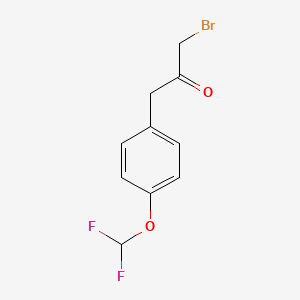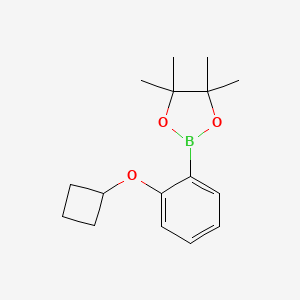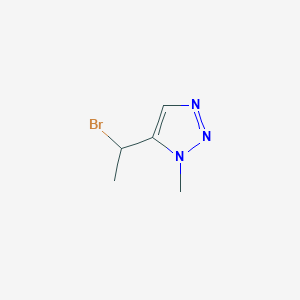
5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole: is an organic compound belonging to the class of triazoles, which are five-membered ring structures containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted triazoles
- Oxidized triazole derivatives
- Reduced ethyl triazoles
科学研究应用
Chemistry: 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its stability and ability to interact with biological targets.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents due to the triazole ring’s known bioactivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism by which 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole exerts its effects is primarily through its interaction with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
1-Methyl-1H-1,2,3-triazole: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(1-Chloroethyl)-1-methyl-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-(1-Iodoethyl)-1-methyl-1H-1,2,3-triazole: Contains an iodine atom, which can affect its reactivity and biological activity.
Uniqueness: 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
属性
分子式 |
C5H8BrN3 |
|---|---|
分子量 |
190.04 g/mol |
IUPAC 名称 |
5-(1-bromoethyl)-1-methyltriazole |
InChI |
InChI=1S/C5H8BrN3/c1-4(6)5-3-7-8-9(5)2/h3-4H,1-2H3 |
InChI 键 |
SUMSELQRZNPZAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=NN1C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



